molecular formula C13H12ClNO2S B1595142 N-(3-chloro-2-methylphenyl)benzenesulfonamide CAS No. 16939-21-2

N-(3-chloro-2-methylphenyl)benzenesulfonamide

Cat. No.: B1595142
CAS No.: 16939-21-2
M. Wt: 281.76 g/mol
InChI Key: JLXMGSGTMLEECQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12ClNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-chloro-2-methylaniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add benzenesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.

    Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme. The binding typically involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)benzenesulfonamide
  • N-(3-chloro-2-ethylphenyl)benzenesulfonamide
  • N-(3-bromo-2-methylphenyl)benzenesulfonamide

Uniqueness

N-(3-chloro-2-methylphenyl)benzenesulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and binding affinity to molecular targets. This unique structure can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXMGSGTMLEECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287184
Record name benzenesulfonamide, n-(3-chloro-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-21-2
Record name MLS002667275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49569
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzenesulfonamide, n-(3-chloro-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-2'-METHYLBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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